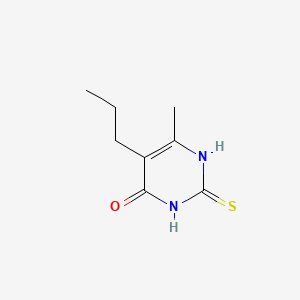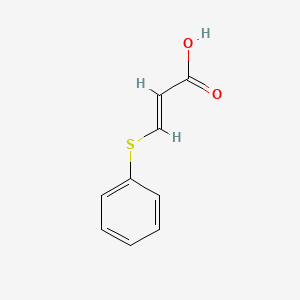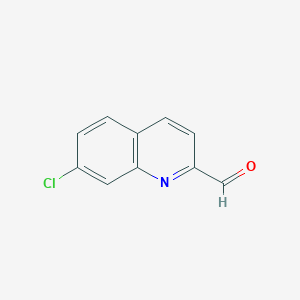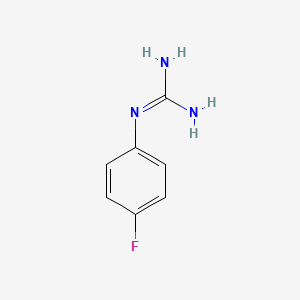![molecular formula C13H7ClF3NO4 B1348217 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol CAS No. 309727-48-8](/img/structure/B1348217.png)
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol: is an organic compound that features a phenoxy group substituted with a chloro and trifluoromethyl group, as well as a nitrophenol moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol typically involves the following steps:
Chlorination: The chlorination of the phenoxy group is carried out using chlorine gas or a chlorinating agent such as thionyl chloride.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions:
Oxidation: The nitrophenol moiety can undergo oxidation reactions to form various oxidation products.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Major Products:
Oxidation: Various quinones and other oxidized derivatives.
Reduction: 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-aminophenol.
Substitution: Compounds with different substituents replacing the chloro or trifluoromethyl groups.
科学的研究の応用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine:
Drug Development: Its unique structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Agrochemicals: It can be used in the formulation of herbicides or pesticides due to its potential biological activity.
Materials Science: The compound may be incorporated into polymers or other materials to impart specific properties such as increased stability or reactivity.
作用機序
The mechanism of action of 5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrophenol moiety can participate in hydrogen bonding and other interactions with target proteins, potentially inhibiting their activity or altering their function.
類似化合物との比較
- 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural
- 2-Chloro-5-(trifluoromethyl)phenol
- 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid
Comparison:
- 5-[2-Chloro-5-(trifluoromethyl)phenyl]furfural: Similar in structure but contains a furfural moiety instead of a nitrophenol group, which may alter its reactivity and applications.
- 2-Chloro-5-(trifluoromethyl)phenol: Lacks the nitro group, which significantly changes its chemical properties and potential uses.
- 5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrobenzoic acid: Contains a benzoic acid moiety, which may affect its solubility and reactivity compared to the nitrophenol derivative.
特性
IUPAC Name |
5-[2-chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClF3NO4/c14-9-3-1-7(13(15,16)17)5-12(9)22-8-2-4-10(18(20)21)11(19)6-8/h1-6,19H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQHVVDEDALXRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OC2=CC(=C(C=C2)[N+](=O)[O-])O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClF3NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1348156.png)







